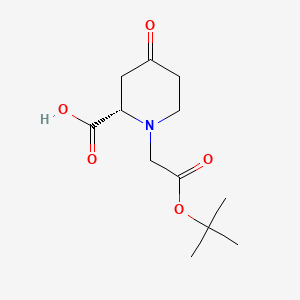

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound, also known as (S)-1-tert-Butoxycarbonylmethyl-4-oxo-piperidine-2-carboxylic acid, is a derivative of the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in synthetic organic chemistry . It is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The Boc group acts as a protecting group, shielding reactive sites in a molecule during a chemical reaction . This allows for selective reactions to occur at other sites in the molecule . The Boc group can be removed in a subsequent step when the protected functionality is needed for further chemical reactions .

Biochemical Pathways

The boc group’s role as a protecting group suggests it may be involved in various biochemical synthesis pathways where protection of functional groups is required .

Pharmacokinetics

The boc group is known to be removed under acidic conditions . This suggests that the compound’s bioavailability and pharmacokinetics may be influenced by factors such as pH and the presence of certain enzymes or reagents that can facilitate the removal of the Boc group .

Result of Action

The primary result of the action of this compound is the protection of sensitive functional groups during chemical reactions . This allows for more complex molecules to be synthesized without unwanted side reactions . Once the Boc group is removed, the previously protected functional group can participate in further reactions .

Action Environment

The action of this compound, particularly the removal of the Boc group, is influenced by the chemical environment. Acidic conditions are typically required for the removal of the Boc group . Therefore, factors such as pH, temperature, and the presence of specific reagents or catalysts can influence the compound’s action, efficacy, and stability .

生物活性

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO5 with a molecular weight of approximately 257.28 g/mol. The compound features a piperidine ring, which is common in various bioactive molecules, enhancing its pharmacological potential.

Research indicates that compounds containing the piperidine moiety often exhibit diverse biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar piperidine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | |

| Compound B | Antifungal | C. albicans |

Case Studies

- Case Study on Pain Management : A study investigated the efficacy of piperidine derivatives in reducing pain in animal models. The results suggested that these compounds could modulate pain pathways, potentially offering new avenues for analgesic drug development.

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests a potential role in cancer therapy.

Recent Investigations

Recent literature reviews and experimental studies have focused on the synthesis and biological evaluation of piperidine-based compounds. These investigations often reveal:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the piperidine structure affect biological activity.

- Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are crucial for evaluating their therapeutic potential.

属性

IUPAC Name |

(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAWLTYEPXIRGI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856722 |

Source

|

| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352721-92-6 |

Source

|

| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。